Product packaging for Isocyanato(triphenyl)silane(Cat. No.:CAS No. 18678-65-4)

Isocyanato(triphenyl)silane

Cat. No.: B091947
CAS No.: 18678-65-4
M. Wt: 301.4 g/mol
InChI Key: JNFUJVWWFWBAFI-UHFFFAOYSA-N
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Description

Isocyanato(triphenyl)silane (CAS 18678-65-4) is an organosilicon compound with the molecular formula C19H15NOSi and a molecular weight of 301.41 g/mol. This compound features a triphenylsilyl group directly bonded to a highly reactive isocyanate (-N=C=O) functional group. Its physical properties include a density of 1.02 g/cm³ and a refractive index of 1.562 . In research and development, this compound serves as a versatile reagent and synthetic intermediate. Its primary research value lies in its dual reactivity: the isocyanate group is a strong electrophile that readily reacts with nucleophiles like alcohols and amines, while the triphenylsilyl group can act as a protecting group or modify the properties of the target molecule. It is used in organic synthesis routes, for instance, as a precursor in the production of compounds like cyclohexyl phenyl carbonate . Researchers also utilize this compound in material science, where it can function as a coupling agent. Similar isocyanate silanes are known to create covalent bonds between inorganic and organic materials, enhancing adhesion in composites and coatings . The triphenylsilyl group can impart significant steric bulk and influence the solubility and thermal stability of resulting materials. Handling requires appropriate safety precautions. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NOSi B091947 Isocyanato(triphenyl)silane CAS No. 18678-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanato(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFUJVWWFWBAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318468
Record name Isocyanato(triphenyl)silane
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Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18678-65-4
Record name NSC331764
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocyanato(triphenyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isocyanato Organo Silanes and Analogous Compounds

Phosgene-Free Synthesis Routes to Isocyanato(organo)silanes

In recent years, significant research has focused on developing safer, phosgene-free methods for producing isocyanates. researchgate.netrug.nl These innovative approaches often utilize more benign reagents and can offer improved process safety and environmental profiles.

A prominent phosgene-free route involves the reaction of aminosilanes with carbon dioxide. researchgate.net This method leverages CO2 as an inexpensive and readily available C1 building block. google.com The initial step is the insertion of CO2 into the silicon-nitrogen (Si-N) bond of an aminosilane (B1250345) to form an O-silylcarbamate intermediate. researchgate.netacs.org This reaction is often exothermic and can proceed quantitatively. acs.org

The insertion can be carried out by bubbling gaseous carbon dioxide through the aminosilane or a solution of it in an aprotic organic solvent like tetrahydrofuran. google.comgoogle.com While the reaction can occur at ambient pressure, the use of elevated pressure can be advantageous, particularly for aromatic aminosilanes. google.comgoogle.com

Table 1: Examples of Aminosilane Reactions with CO₂

Aminosilane Reactant Reaction Conditions Intermediate Product
Various Aminosilanes Gaseous CO₂, Aprotic Solvent (e.g., THF) O-silylcarbamate

This table illustrates the general reaction pathway for the formation of O-silylcarbamate intermediates from aminosilanes and carbon dioxide.

The O-silylcarbamates formed from the reaction of aminosilanes and CO2 serve as precursors to isocyanates. researchgate.net The subsequent step involves the thermal decomposition (thermolysis) of these carbamates. However, the outcome of the thermolysis is highly dependent on the structure of the carbamate (B1207046) precursor. The thermal decomposition of simple O-silylated carbamates often results in the formation of urea (B33335) derivatives rather than the desired isocyanates. google.comgoogle.com

To successfully generate isocyanates, a further modification is required. The O-silylcarbamate intermediate is subjected to a second silylation step, converting the N-H group into an N-Si bond. This creates a bis-silylated carbamate. google.com It is the thermolysis of this third organosilicon compound, the bis-silylated intermediate, that cleaves to form the target isocyanate. google.comgoogle.com This silylation strategy is crucial as it lowers the required temperature for the cracking process and directs the reaction towards isocyanate formation. google.com

Traditional Synthetic Approaches for Isocyanato(organo)silanes

Historically, the industrial production of isocyanates has been dominated by methods employing phosgene (B1210022). nih.govresearchgate.net

The classic synthesis involves the reaction of a primary amine with phosgene (COCl₂). rug.nlnih.gov This process typically occurs in two stages: the amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which is then thermally decomposed to the isocyanate, releasing hydrogen chloride as a byproduct. google.com Depending on the reaction conditions, specifically the phase of the organic amine, the phosgene method can be categorized as either a liquid-phase or gas-phase process. nih.gov The gas-phase method involves vaporizing the amine at high temperatures (200–600 °C) and reacting it directly with gaseous phosgene. nih.gov

While effective, the high toxicity of phosgene and the corrosive nature of the HCl byproduct are significant drawbacks, prompting the search for alternative routes. nih.govgoogle.com Process enhancements have focused on managing these hazards and improving selectivity. For instance, the "salt phosgenation" technique reacts an amine hydrochloride or carbonate salt with phosgene, allowing the reaction to proceed under milder conditions. nih.gov

Targeted Synthesis of Isocyanato(triphenyl)silane Derivatives

Specific methodologies have been developed for the direct synthesis of this compound.

Early and direct methods for preparing this compound have been documented. One such approach involves the reaction of triphenylsilyl chloride with other reagents. google.com Two notable examples include:

Fusing triphenylsilyl chloride with urea. google.com

Heating triphenylsilyl chloride with silver cyanate (B1221674) in an inert organic solvent. google.com

Another established method for preparing organosilyl isocyanates involves reacting an organosilyl halide with an alkali metal or alkaline earth metal cyanate in an inert solvent. google.com The efficiency of this reaction can be improved by using a crown ether as a catalyst, particularly in an inert solvent with a low dielectric constant. google.com

Table 2: Selected Synthetic Routes to this compound

Reactant 1 Reactant 2 Conditions Product
Triphenylsilyl chloride Urea Fusion (High Temperature) This compound
Triphenylsilyl chloride Silver Cyanate Heating in an inert solvent This compound

This table summarizes specific laboratory-scale methods for the preparation of this compound.

Mechanistic Investigations of Isocyanato Organo Silane Reactivity

Reaction Kinetics and Thermodynamic Profiles of Isocyanate-Silane Interactions

The unique molecular structure of isocyanato(organo)silanes, containing both a reactive isocyanate group and a hydrolyzable silane (B1218182) moiety, gives rise to complex reaction kinetics and thermodynamics. Understanding these profiles is crucial for controlling the outcome of their chemical transformations.

The reactivity of an isocyanate group is significantly influenced by the nature of the organic group to which it is attached. In the context of isocyanato(organo)silanes, this distinction is critical. Primary and secondary amines react with isocyanates to form substituted ureas. researchgate.net While both are reactive, secondary amines are generally expected to be more reactive with isocyanates due to the increased negative charge on the nitrogen atom. researchgate.net However, steric hindrance from bulky substituents can diminish this effect. researchgate.net The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. researchgate.net

The relative reactivity of different isocyanate groups with hydroxyls is also a key consideration. For instance, in diisocyanates, the reactivity of the second isocyanate group can be lower than the first. pcimag.com This difference in reactivity is an important factor in polymerization reactions and the synthesis of well-defined structures.

The alkoxysilane portion of isocyanato(organo)silanes undergoes hydrolysis and condensation reactions, which are fundamental to the formation of siloxane networks. encyclopedia.pubunm.eduuni-saarland.de These reactions are typically catalyzed by either acid or base. unm.edudakenchem.com

Hydrolysis: In the presence of water, the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). encyclopedia.pubunm.edudakenchem.com This process is a bimolecular nucleophilic substitution (SN2) reaction. encyclopedia.pub Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group. encyclopedia.pubunm.edu In basic conditions, a hydroxyl anion directly attacks the silicon atom. unm.edu The rate of hydrolysis is influenced by several factors, including pH, temperature, and the size of the alkoxy groups. encyclopedia.pubcfmats.com The reaction is slowest at a neutral pH and is accelerated in both acidic and alkaline environments. encyclopedia.pubcfmats.com

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si). encyclopedia.pubunm.eduresearchgate.net This process results in the formation of a cross-linked polymer network and the release of water or alcohol. unm.edu The structure of the resulting polymer is highly dependent on the reaction conditions. For example, a two-step hydrolysis process can lead to the formation of ramified, weakly-branched structures. unm.edu

Factors Affecting Hydrolysis and Condensation:

Factor Effect on Reaction Rate
pH Slowest at neutral pH; faster in acidic or basic conditions. encyclopedia.pubcfmats.com
Temperature Increased temperature leads to a faster reaction rate. encyclopedia.pubcfmats.com
Alkoxy Group Size Larger alkoxy groups generally decrease the hydrolysis rate. encyclopedia.pub

| Solvent | The presence of alcohol co-solvents can slow the reaction. cfmats.com |

Addition Reactions of Isocyanato(organo)silanes with Active Hydrogen Compounds

The isocyanate group is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. These reactions are fundamental to the formation of various functional materials.

The reaction of isocyanates with primary and secondary amines leads to the formation of substituted ureas. researchgate.netresearchgate.net This reaction is typically very fast and does not require a catalyst. rsc.org In the presence of both primary and secondary amine groups, the primary amine is generally more reactive, although this can be influenced by steric factors. researchgate.net

Isocyanates react with alcohols to form urethane (B1682113) (carbamate) linkages. kuleuven.bepoliuretanos.net This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate. rsc.orgkuleuven.bepoliuretanos.net The reactivity of the alcohol decreases from primary to secondary to tertiary due to increasing steric hindrance. poliuretanos.net In the presence of both an amine and an alcohol, the isocyanate will selectively react with the amine. rsc.org

Reaction of Isocyanato(triphenyl)silane with Active Hydrogen Compounds:

Reactant Functional Group Product Linkage
Primary Amine -NH2 Urea (B33335)
Secondary Amine -NHR Substituted Urea

The reaction between a thiol (-SH) and an isocyanate (-NCO) is a highly efficient "click" reaction that forms a thiourethane (thiocarbamate) linkage. rsc.orgrsc.orgresearchgate.netupc.edu This reaction is characterized by its high speed, high yield, and tolerance of a wide range of functional groups. researchgate.netupc.edu The reaction is typically catalyzed by a base, such as a tertiary amine, which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.orgupc.edu This thiolate then readily attacks the electrophilic carbon of the isocyanate. rsc.orgupc.edu

Thiol-isocyanate click chemistry has been utilized to create functional polymeric surfaces and to generate libraries of organofunctional silanes. rsc.orgrsc.orgresearchgate.net This approach offers a rapid and versatile method for modifying surfaces and synthesizing new materials with tailored properties. rsc.orgrsc.orgresearchgate.net

Deblocking Mechanisms of Blocked Isocyanates Containing Silane Components

Blocked isocyanates are compounds in which the highly reactive isocyanate group is temporarily protected by a "blocking agent." mdpi.comcore.ac.uk This allows for improved storage stability and controlled reactivity. The isocyanate can be regenerated by heating, which causes the blocking agent to be released. mdpi.comcore.ac.ukresearchgate.net

The deblocking temperature is a critical parameter and is dependent on the specific blocking agent used. mdpi.comresearchgate.netmdpi.com Various analytical techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to determine this temperature. mdpi.comresearchgate.netmdpi.com

Two primary mechanisms have been proposed for the deblocking reaction:

Elimination-Addition: In this mechanism, the blocked isocyanate first decomposes upon heating to regenerate the free isocyanate and the blocking agent. The free isocyanate is then free to react with a nucleophile. mdpi.comresearchgate.net

Addition-Elimination: This mechanism involves the direct attack of a nucleophile on the blocked isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the blocking agent and forming the final product. researchgate.net

The operative mechanism can depend on the nature of the blocking agent and the reaction conditions. researchgate.net For example, pyrazole-blocked isocyanates are thought to deblock via an elimination-addition mechanism, while phenol-blocked isocyanates may react through an addition-elimination pathway. researchgate.net

Studies on Thermal Dissociation Pathways of Silane-Modified Blocked Isocyanates

Blocked isocyanates are compounds in which the highly reactive isocyanate group (-NCO) is temporarily protected by a chemical "blocking agent" containing an active hydrogen. This process forms a thermally reversible bond, rendering the isocyanate inert at ambient temperatures. Upon heating, the bond breaks in a process known as deblocking or thermal dissociation, regenerating the free isocyanate and the blocking agent. mdpi.comwikipedia.orgresearchgate.net This allows for the formulation of stable one-component (1K) polyurethane systems that cure only when subjected to sufficient heat. wikipedia.orgijacskros.com

The presence of a silane group, as in this compound, can influence the properties of these blocked systems. When an isocyanato(organo)silane is blocked, the resulting molecule combines the functionality of the silane with the temperature-dependent reactivity of the blocked isocyanate. The thermal dissociation pathway is a crucial aspect of these materials, as the deblocking temperature determines their processing and curing conditions. ijacskros.com

The primary mechanism of thermal dissociation is a reversible cleavage of the bond between the isocyanate and the blocking agent. mdpi.comresearchgate.net This is an endothermic process, a characteristic that can be observed and measured using techniques like Differential Scanning Calorimetry (DSC), which detects the heat absorption required to break the bond. mdpi.comrsc.org The temperature at which this dissociation occurs is not a single point but a range, and it is highly dependent on the chemical nature of the blocking agent used. mdpi.comkpi.ua Electron-withdrawing groups on the blocking agent tend to lower the dissociation temperature. kpi.ua

Research into various blocked isocyanate systems has established a range of deblocking temperatures for common blocking agents. For instance, a study on an isocyanate-propyltriethoxy silane blocked with methylethyl ketone oxime (MEKO) identified a deblocking temperature range of 177°C to 200°C via DSC analysis. rsc.org At these elevated temperatures, the regenerated isocyanate group becomes available to react with other functional groups, such as the terminal amino or carboxyl groups in a polyamide matrix, forming stable urethane or amide linkages. rsc.org The stability of the urethane bond formed between the isocyanate and the blocking agent is thermally unstable, which allows for this dissociation. mdpi.com

The deblocking temperature is a critical parameter for industrial applications and is influenced by the structure of both the isocyanate and the blocking agent. ijacskros.comkoreascience.kr Catalysts, such as organotin compounds, can also be employed to lower the required temperature for deblocking, making the curing process more efficient. wikipedia.orggoogle.com

The following table summarizes the typical deblocking temperatures for various blocking agents, illustrating the wide range of thermal stabilities available for blocked isocyanate systems.

Table 1: Deblocking Temperatures for Common Blocking Agents

Blocking Agent Deblocking Temperature (°C)
Sodium Bisulfite 85
Diethyl Malonate 110
3,5-Dimethylpyrazole 115
Methylethyl ketone oxime (MEKO) 135 - 140
Phenol 150 - 160
ε-Caprolactam 160 - 170

Note: The temperatures are approximate and can vary based on the specific isocyanate structure, catalysts, and analytical method used. Data compiled from multiple sources. wikipedia.orgkpi.uakoreascience.kr

Polymerization Mechanisms Involving Isocyanato(organo)silanes

Investigation of Copolymerization Mechanisms with Epoxides and Carbon Dioxide

The copolymerization of carbon dioxide (CO₂) and epoxides is a significant area of research for producing aliphatic polycarbonates, which are biodegradable polymers derived from a sustainable C1 building block. nsf.govrsc.org The incorporation of a third monomer, such as an isocyanato(organo)silane, into this system allows for the synthesis of functional terpolymers with tailored properties. rsc.orgresearchgate.net

The general mechanism for the ring-opening copolymerization (ROCOP) of epoxides and CO₂ is a metal-catalyzed process. nsf.govnih.gov Catalysts based on metals like cobalt, chromium, zinc, and aluminum are commonly used, often in conjunction with a nucleophilic co-catalyst. nih.govsciopen.comfrontiersin.org The catalytic cycle is generally understood to proceed as follows:

Initiation : The catalyst activates an epoxide molecule, making it susceptible to ring-opening by a nucleophile. This forms a metal-alkoxide species. nsf.govnih.gov

Propagation : The metal-alkoxide intermediate can react with either CO₂ or another epoxide molecule.

Reaction with CO₂ leads to the insertion of carbonate, forming a metal-carbonate species. nsf.gov

Reaction with another epoxide leads to the formation of an ether linkage. nih.gov

Alternating Insertion : The metal-carbonate then reacts with another activated epoxide, ring-opening it and regenerating the metal-alkoxide species, thus propagating the polymer chain. nsf.govnih.gov The successive alternating incorporation of epoxides and CO₂ results in a linear polycarbonate. nsf.gov

When an isocyanato(organo)silane is introduced as a third monomer, it provides an additional reaction pathway. The isocyanate group (-N=C=O) can also react with the propagating metal-alkoxide chain end. This reaction results in the formation of a urethane linkage within the polymer backbone. The resulting polymer is a terpolymer, containing a combination of carbonate, ether, and urethane linkages. The ratio of these linkages can be controlled by adjusting the reaction conditions, catalyst selection, and the feed ratio of the three monomers (epoxide, CO₂, and isocyanato(organo)silane). researchgate.netmdpi.com

The terpolymerization of epoxides, CO₂, and a third monomer like an isocyanate allows for the creation of polymers with tunable properties. rsc.orgmdpi.com For example, by adjusting the ratio of different epoxides (e.g., propylene (B89431) oxide and cyclohexene (B86901) oxide) in a terpolymerization with CO₂, polycarbonates with adjustable glass transition temperatures and hydrophilicity can be produced. mdpi.com Similarly, incorporating urethane linkages via an isocyanato(organo)silane can modify the mechanical, thermal, and degradation properties of the final polymer.

The development of efficient catalytic systems is crucial for controlling the polymer structure. mdpi.com Research into the terpolymerization of CO₂ with epoxides and other monomers, such as cyclic anhydrides, has shown that sophisticated catalyst systems can produce polymers with highly controlled microstructures, including diblock copolymers where segments of polyester (B1180765) and polycarbonate are formed sequentially. mdpi.com A similar level of control is theoretically possible in terpolymerizations involving isocyanates, enabling the synthesis of advanced materials with precisely engineered properties.

Catalysis in Isocyanato Organo Silane Chemistry and Polymerization Processes

Organometallic Catalysis in Isocyanate-Silane Reactions

Organometallic compounds are widely employed as catalysts in the polyurethane and silicone industries due to their high efficiency. Their role extends to reactions involving isocyanato(organo)silanes, where they facilitate crucial bond formations.

Application and Mechanistic Role of Organotin Catalysts (e.g., Dibutyltin (B87310) Dilaurate)

Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are benchmark catalysts for reactions involving isocyanates. borchers.comchimia.chtaylorandfrancis.com They are utilized in the production of polyurethanes, silicones, and silane-modified polymers. borchers.comwernerblank.com In the context of isocyanate-silane chemistry, DBTDL effectively catalyzes the reaction between isocyanate groups and molecules with active hydrogens, such as functional polysiloxanes containing hydroxyl or amino groups. google.com This catalytic action is essential for producing silane-terminated polymers and modifying surfaces. borchers.comd-nb.info

The mechanism of DBTDL catalysis in isocyanate-hydroxyl reactions is generally understood to proceed through a Lewis acid pathway. chimia.ch The tin center activates the isocyanate group, making it more susceptible to nucleophilic attack by a hydroxyl group. chimia.ch In reactions involving silanes, DBTDL can promote the reaction between an isocyanate and an active hydrogen on a functional silane (B1218182), leading to the formation of a carbamate (B1207046) linkage. google.com This is particularly useful for creating isocyanate-functionalized silane trimers or other modified polysiloxanes at lower temperatures, minimizing side reactions. google.com While highly effective, DBTDL is often not selective, catalyzing not only the desired isocyanate-hydroxyl reaction but also side reactions, such as the reaction of isocyanates with water. borchers.comchimia.ch

The catalytic efficiency of DBTDL is well-established, often serving as a reference for the development of new catalysts. researchgate.net Its ability to promote crosslinking and curing makes it a vital component in formulations for coatings, sealants, and elastomers. borchers.comwernerblank.com

Evaluation of Bismuth Carboxylate Catalysts in Isocyanate Reactivity

Growing concerns over the toxicity of organotin compounds have driven research into more environmentally benign alternatives, with bismuth carboxylates, such as bismuth neodecanoate, emerging as promising candidates. rsc.orgrsc.orgresearchgate.net These catalysts are evaluated for their performance in polyurethane and silane-terminated polyurethane (SPUR) synthesis. mdpi.comgoogle.com

Studies show that bismuth carboxylates can be highly effective catalysts for the isocyanate-hydroxyl reaction, in some cases exhibiting higher initial activity than organotin catalysts like dioctyltin (B90728) dilaurate (DOTL). mdpi.com For instance, in the synthesis of NCO-terminated urethane (B1682113) prepolymers, bismuth carboxylate catalysts were found to complete the reaction in a shorter time compared to DOTL. mdpi.com A key advantage of bismuth catalysts is their enhanced selectivity; they preferentially catalyze the reaction between isocyanates and polyols over the reaction with water, which is beneficial for avoiding bubble formation from CO2 generation in coatings and castings. researchgate.netresearchgate.net

However, the catalytic activity of early bismuth catalysts was sometimes insufficient for certain applications. rsc.org More recent developments have shown that their performance can be significantly enhanced, for example, by forming heterobimetallic complexes with lithium carboxylates, which can approach the activity of DBTL. rsc.org The mechanism for bismuth catalysis is believed to involve the formation of an activated complex between the bismuth compound, the alcohol, and the isocyanate. rsc.org While effective, some bismuth catalysts can be prone to hydrolysis, which can lead to deactivation and precipitation. nih.gov

Table 1: Comparative Activity of Catalysts in Urethane Prepolymer Formation mdpi.com
Catalyst System (SPUR Sample)Catalyst TypeTime to Reaction Completion (minutes)
SPUR 7 (Bi1)Bismuth Carboxylate45
SPUR 6 (Bi2)Bismuth Carboxylate (higher metal content)45
SPUR 8 (DOTL)Dioctyltin Dilaurate (Organotin)60

Role of Platinum-Supported Catalysts in Isocyanate Silane Synthesis

Platinum catalysts are fundamental to the silicones industry, primarily for their high activity in hydrosilylation reactions, which form silicon-carbon bonds. mdpi.comresearchgate.net This reaction is a key step in producing organofunctional silanes that can be precursors to compounds like isocyanato(triphenyl)silane. mdpi.com Platinum-supported catalysts, where platinum nanoparticles are dispersed on a support material like silica (B1680970), alumina, or molecular sieves, play a specific role in the synthesis of isocyanatosilanes. google.comrsc.orgu-tokyo.ac.jp

One synthetic route to isocyanate silanes avoids the use of hazardous phosgene (B1210022) by first reacting a primary aminoalkylalkoxysilane with a dialkyl carbonate to produce a silicon-based alkyl carbamate. google.com In the subsequent step, this carbamate undergoes a dealcoholization reaction at high temperatures (200-320 °C) in the presence of a platinum-supported catalyst to yield the final isocyanate silane. google.com The support can be nickel or a molecular sieve, and these catalysts are effective in promoting the reaction while inhibiting undesirable side reactions like polymerization, leading to high selectivity (>95%) and purity (>98%) of the isocyanatosilane product. google.com

Platinum-catalyzed hydrosilylation of unsaturated compounds (e.g., allyl isocyanate) with hydrosilanes is another route for preparing isocyanatosilanes. google.com Platinum complexes, such as Karstedt's catalyst, are highly active for these transformations, although controlling side reactions can be a challenge. mdpi.comillinois.edu The use of supported platinum catalysts can offer advantages in terms of stability, reusability, and process control. u-tokyo.ac.jp

Metal-Free Catalysis in Isocyanate and Silane Transformations

The development of metal-free catalytic systems is a significant area of research, driven by the desire to avoid potential metal contamination in products and to explore novel reaction pathways.

Utilization of Triphenylborane (B1294497) as a Lewis Acid Catalyst

Triphenylborane (BPh3), a relatively weak and commercially available Lewis acid, has emerged as a versatile metal-free catalyst for a variety of organic transformations, including those involving isocyanates and silanes. mdpi.comtdl.org Its catalytic activity stems from its ability to act as a Lewis acid, activating substrates for subsequent reactions. tdl.orgnih.gov

BPh3 has been successfully employed to catalyze the hydrosilylation of various functional groups. nih.gov For instance, it can catalyze the reduction of tertiary amides to amines using hydrosilanes with high chemoselectivity, tolerating other functional groups like ketones and esters. sci-hub.se In the context of isocyanate and silane chemistry, BPh3 can catalyze the copolymerization of epoxides with isocyanates to form polyurethanes and the hydrosilylation of vinyl-functionalized polymers with silanes. mdpi.comnih.gov A notable application involves a one-pot sequence where BPh3 first catalyzes the copolymerization of a vinyl-substituted epoxide and CO2, followed by the hydrosilylation of the vinyl groups in the resulting polycarbonate with a silane. nih.gov

Interestingly, the interaction between triarylboranes and isocyanates does not always require a catalyst. A catalyst-free cross-coupling has been described where an aryl group from the triphenylborane migrates to the isocyanate, forming a secondary amide. rsc.org This highlights the intrinsic reactivity of the BPh3-isocyanate pair, which can be harnessed for synthetic purposes. rsc.org

Phosphorous-Based Catalysts in Carbodiimide (B86325) Formation from Isocyanates

Phosphorous compounds, particularly pentavalent phosphine (B1218219) oxides, are effective metal-free catalysts for the conversion of isocyanates into carbodiimides, with the concurrent elimination of carbon dioxide. mdpi.comnih.govwhiterose.ac.uk This transformation is valuable in polymer chemistry, as carbodiimides can be used as additives or crosslinkers. mdpi.com

The catalytic cycle is initiated by the reaction of a phosphine oxide with an isocyanate molecule. This is proposed to be the rate-determining step, forming a transient phosphine imide and releasing CO2. mdpi.comwhiterose.ac.uk The highly reactive iminophosphorane then rapidly reacts with a second molecule of isocyanate to produce the carbodiimide and regenerate the phosphine oxide catalyst. whiterose.ac.uk

Table 2: Kinetic Data for Carbodiimide Formation from Phenyl Isocyanate mdpi.com
ParameterValueMethod
Experimental Activation Energy (Ea)55.8 ± 2.1 kJ mol⁻¹Arrhenius Plot (ln k vs. 1/T)
Computational Enthalpy Barrier (ΔH‡)52.9 kJ mol⁻¹DFT B3LYP/6-31G(d)

Cyclic phosphine oxides, such as 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO), have been identified as particularly potent catalysts for this reaction. mdpi.comwhiterose.ac.uk The catalytic activity is influenced by the polarity of the P=O bond and the steric hindrance around the phosphorus atom. mdpi.com Detailed mechanistic studies, combining kinetic experiments and DFT calculations, have validated a two-part mechanism where the initial formation of the CO2-releasing transition state is the rate-controlling step. mdpi.com

Catalytic Effects on Reaction Rates and Selectivity in Isocyanato(organo)silane Systems

The reactivity of isocyanato(organo)silanes, including this compound, is significantly influenced by the presence of catalysts. These catalysts can accelerate reaction rates and direct the selectivity towards desired products, such as specific polymer structures or functionalized molecules. The choice of catalyst is crucial and depends on the desired transformation, whether it be polymerization, cyclotrimerization, or reaction with nucleophiles.

The catalytic landscape for isocyanato(organo)silane reactions is broad, encompassing organometallic compounds, Lewis acids, and various amine-based systems. While detailed kinetic and selectivity studies specifically targeting this compound are not extensively documented in publicly available literature, general principles from related isocyanate and organosilane chemistry provide a framework for understanding these catalytic effects.

Organometallic Catalysts:

Organometallic compounds, particularly those based on tin, bismuth, and zirconium, are widely employed as catalysts in polyurethane chemistry and are relevant to the reactions of isocyanato(organo)silanes. These catalysts are known to accelerate the reaction between isocyanates and hydroxyl groups to form urethanes. For instance, dibutyltin dilaurate (DBTDL) is a common, albeit non-selective, catalyst. Zirconium complexes have been shown to exhibit even higher reaction rates in isocyanate-polyol systems compared to dialkyltin compounds. In the context of isocyanato(organo)silanes, these catalysts can promote the formation of silane-terminated polyurethanes.

A patent for a direct synthesis of nitrogen-containing polymers via living cationic polymerization mentions the use of Friedel-Crafts catalysts or other Lewis Acid catalysts, including organometallic compounds of titanium, aluminum, tin, iron, and zinc, with this compound listed as a potential monomer. google.com This suggests a role for these catalysts in the controlled polymerization of this specific compound.

Lewis Acid Catalysis:

Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are known to catalyze a variety of reactions involving silanes. While specific studies on this compound are scarce, research has shown that B(C₆F₅)₃ can catalyze the reduction of isocyanates using silanes like diphenylsilane. This type of catalysis proceeds through the activation of the Si-H bond by the Lewis acid, making the silane more susceptible to nucleophilic attack. It is plausible that similar Lewis acid catalysis could be applied to reactions of this compound, potentially activating the isocyanate group or other reactive sites within the molecule.

Amine and Other Base Catalysts:

Amine-based catalysts are also significant in isocyanate chemistry, particularly for promoting cyclotrimerization to form isocyanurates. A patent related to adducts of amine catalysts for the preparation of isocyanurate polymers lists this compound among the potential isocyanate-functional compounds. google.com This indicates that amine catalysts can be utilized to promote the self-condensation of this compound into cyclic trimers.

The following table summarizes the types of catalysts and their potential effects on reactions involving isocyanato(organo)silanes, drawing parallels from broader isocyanate and silane chemistry.

Catalyst TypePotential Effect on Reaction RatePotential Effect on Selectivity
Organometallic Compounds (Sn, Bi, Zr) Significant acceleration of urethane formation.Can influence the relative reactivity of different isocyanate groups.
Lewis Acids (e.g., B(C₆F₅)₃) Can activate Si-H bonds for reactions with isocyanates.May direct reactions towards reduction or hydrosilylation products.
Amine Catalysts Promotes cyclotrimerization.Favors the formation of isocyanurate rings.
Friedel-Crafts/Lewis Acid Cationic Catalysts Enables living cationic polymerization.Allows for the synthesis of well-defined polymers. google.com

Detailed research findings with specific kinetic data and selectivity profiles for this compound remain an area for further investigation. The general principles of catalysis in isocyanate and organosilane chemistry, however, provide a strong foundation for predicting and controlling the reactivity of this specialized compound.

Focused Article on this compound Forthcoming as Data Becomes Available

A detailed article focusing solely on the chemical compound this compound and its applications in advanced materials science and polymer chemistry cannot be generated at this time due to a lack of specific research findings in the public domain. Comprehensive searches for data on the synthesis, architectural control, and specific roles of this compound in various polymer systems did not yield the detailed, compound-specific information required to fulfill the structured outline provided.

The available scientific literature and technical data predominantly focus on alkyl isocyanato silanes, such as 3-isocyanatopropyltrimethoxysilane (B97296) and 3-isocyanatopropyltriethoxysilane (B1197299). These compounds are well-documented for their roles in the development of silane-terminated polyurethane (SPUR) and silane-modified polymer (SMP) systems, where they function as crosslinking agents and adhesion promoters. silicorex.comsilfluosilicone.comcfmats.com They are instrumental in creating high-performance adhesives, sealants, and coatings by enabling moisture-curable systems with enhanced durability and substrate adhesion. nbinno.comhengdasilane.comsinosil.com

Research highlights the bifunctional nature of isocyanato silanes, which allows them to chemically bond with both inorganic and organic materials. sinosil.com The isocyanate group reacts with organic polymers, while the hydrolyzable alkoxy groups on the silicon atom form strong bonds with inorganic substrates. hengdasilane.comcfsilicones.com This dual reactivity is crucial for improving the mechanical and chemical properties of composite materials. silicorex.com

However, specific data, research findings, and detailed examples pertaining exclusively to this compound are not sufficiently available to populate the requested article sections on its use in SPUR and SMP systems, its role in the functionalization of polyurethane coatings, or its integration into hybrid polymer architectures. Applying the well-documented chemistry of alkyl isocyanato silanes to the triphenyl variant without specific evidence would be speculative and scientifically unsound.

A thorough and accurate article on this compound that adheres to the provided outline requires dedicated research studies focusing on this specific compound. As such, the generation of the requested article will be deferred until sufficient scientific data on this compound becomes publicly accessible.

Table of Compounds

Applications in Advanced Materials Science and Polymer Chemistry

Integration of Isocyanato(organo)silanes into Hybrid Polymer Architectures

Synthesis of Poly(amide-imide)s Modified with Siloxane Linkages via Isocyanate Methods

Poly(amide-imide)s (PAIs) are high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. matec-conferences.org The incorporation of flexible siloxane segments into the rigid PAI backbone can improve properties such as processability, solubility, and thermal stress resistance, while also imparting lower dielectric constants and surface energies. mdpi.comvt.edu

One synthetic route to modify these polymers involves the use of isocyanates. In a common method for preparing PAIs, a diisocyanate is reacted with a tricarboxylic acid anhydride (B1165640), such as trimellitic anhydride (TMA). matec-conferences.org When the molar ratio of the diisocyanate to the TMA is greater than one, the resulting polymer is terminated with isocyanate groups. matec-conferences.org These isocyanate-terminated PAIs can then be reacted with molecules containing active hydrogens, such as amino-propyl terminated polydimethylsiloxane (B3030410) (APPS), to introduce siloxane linkages into the polymer structure. researchgate.netresearchgate.net

Alternatively, isocyanate-functional silanes can be used as end-capping agents to introduce siloxane moieties at the chain ends. For instance, a hydroxyl- or amine-terminated poly(amide-imide) can be reacted with an isocyanato(organo)silane. The isocyanate group of the silane (B1218182) reacts with the terminal group of the polymer, covalently bonding the silane to the PAI chain. researchgate.net This approach is a versatile method for creating organic-inorganic hybrid polymers that combine the desirable properties of both components. researchgate.net

Synthetic RouteKey ReactantsResulting StructureReference
Diisocyanate RouteDiisocyanate (e.g., MDI), Tricarboxylic Acid Anhydride (e.g., TMA)Isocyanate-terminated PAI matec-conferences.org
Siloxane ModificationIsocyanate-terminated PAI, Amino-propyl terminated polydimethylsiloxane (APPS)PAI with internal siloxane linkages researchgate.netresearchgate.net
End-cappingHydroxyl/Amine-terminated PAI, Isocyanato(organo)silanePAI with terminal silane groups researchgate.net
Table 1. Summary of Isocyanate-Based Methods for Synthesizing Siloxane-Modified Poly(amide-imide)s.

Isocyanato(organo)silanes in Radical Photopolymerization and Co-initiation

Radical photopolymerization is a widely used technique for the rapid curing of coatings, adhesives, and inks, offering environmental and energy-saving benefits. nih.govuiowa.edu A significant challenge in this process is oxygen inhibition, where atmospheric oxygen reacts with initiating and propagating radicals to form unreactive peroxyl radicals, leading to incomplete curing and tacky surfaces. radtech.orguvebtech.com

A variety of silanes have been investigated as highly efficient co-initiators in radical photopolymerization to counteract this issue. epa.govresearchgate.net When used with Type II photoinitiators like benzophenone (B1666685) or camphorquinone, certain silanes can act as hydrogen donors. researchgate.net Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the silane, generating a silyl (B83357) radical. This silyl radical can then initiate polymerization by adding to a monomer double bond. researchgate.net

The effectiveness of silanes as co-initiators is often superior to traditional amine co-initiators, particularly in aerated conditions. epa.govresearchgate.net The silyl radicals produced are highly reactive towards molecular oxygen, effectively scavenging it and reducing its inhibitory effects. sci-hub.se

Mitigation of Oxygen Inhibition in Polymerization Through Silane Co-initiators

The primary mechanism by which many silane co-initiators mitigate oxygen inhibition is through the rapid reaction of the generated silyl radical (Si•) with molecular oxygen (O₂). sci-hub.se This reaction produces a silylperoxyl radical (SiOO•). sci-hub.se Unlike the carbon-centered peroxyl radicals (ROO•) that are generally unreactive and terminate polymerization chains, the silylperoxyl radical can participate in further reactions that regenerate radicals capable of continuing the polymerization process. epa.govresearchgate.net

Additive TypeMechanism for Mitigating Oxygen InhibitionKey Reactive SpeciesReference
Silane Co-initiatorHydrogen donation to excited photoinitiator; subsequent oxygen scavenging.Silyl radical (Si•) researchgate.net
Oxygen ScavengingRapid reaction of silyl radical with O₂.Silylperoxyl radical (SiOO•) sci-hub.se
PhosphinesOxidation by peroxyl radicals to form radical-reinitiating species.Alkoxyl radicals (RO•) radtech.org
Table 2. Comparison of Additives for Mitigating Oxygen Inhibition in Photopolymerization.

Surface Modification of Inorganic and Organic Substrates with Isocyanato(organo)silanes

Isocyanato(organo)silanes are effective surface modifying agents due to the high reactivity of the isocyanate group toward nucleophiles commonly found on substrate surfaces, such as hydroxyl (-OH) and amine (-NH₂) groups. accessrudolftech.comcfmats.com This reaction allows for the covalent attachment of the silane molecule to the material, altering its surface properties. ethz.ch The triphenylsilyl group of Isocyanato(triphenyl)silane, being bulky and hydrophobic, can be used to decrease surface energy and impart water repellency. This dual functionality makes these silanes suitable for treating a wide variety of materials, from inorganic fillers and metal oxides to organic polymers and natural fibers. accessrudolftech.comresearchgate.netmdpi.com

Interfacial Modification of Silica (B1680970) and Zirconia Surfaces

Silica: Silica (SiO₂) surfaces, as well as glass and other silicate (B1173343) materials, are characterized by the presence of surface silanol (B1196071) groups (Si-OH). ethz.chnih.gov These hydroxyl groups provide reactive sites for covalent modification with isocyanato(organo)silanes. The isocyanate functionality reacts directly with the surface silanols to form a stable urethane (B1682113) linkage, effectively grafting the silane molecule onto the silica surface. researchgate.netnist.gov This process can be used to tailor the surface chemistry, for example, by introducing hydrophobic functionalities to create water-repellent coatings or by adding specific chemical groups to improve adhesion and compatibility with polymer matrices. nist.govresearchgate.netmdpi.com While some studies have noted that steric hindrance may limit the reaction efficiency on a pre-silanized surface, reacting the isocyanatosilane with a desired amine in solution before deposition can be an effective strategy to create diverse functional surfaces. nist.govnist.gov

Zirconia: Zirconia (ZrO₂) is a high-strength ceramic used in applications such as dental implants. rti.orgfrontiersin.org Unlike silica, its native surface is chemically inert and lacks sufficient hydroxyl groups for effective bonding with resin cements via traditional silanization. rti.orgnih.gov To overcome this, the zirconia surface is often pre-treated to create a silica-like layer or to increase the number of surface hydroxyl groups. nih.govresearchgate.net Methods include tribochemical silica-coating (sandblasting with silica-coated particles) or gas-phase deposition of a thin silica "seed" layer using reagents like silicon tetrachloride. nih.govnih.govresearchgate.net Once this silica layer is in place, isocyanato(organo)silanes can be applied. nih.gov The isocyanate group reacts with the newly formed surface hydroxyls, promoting strong and durable adhesion between the zirconia ceramic and the organic resin composite. nih.gov

Post-Polymerization Functionalization of Organic Polymer-Based Monoliths

Polymer monoliths are continuous, porous structures used extensively in chromatography and catalysis. Their performance is highly dependent on their surface chemistry. Post-polymerization modification is a key strategy for introducing specific functionalities onto the monolith surface.

If a polymer monolith is synthesized to contain surface groups with active hydrogens, such as hydroxyl or amine groups, it can be readily functionalized using isocyanato(organo)silanes. The isocyanate group of the silane reacts with these surface functionalities, covalently attaching the silane molecule to the monolith's porous network. This method allows for the precise tuning of the monolith's surface properties. For example, grafting this compound would introduce bulky, hydrophobic triphenylsilyl groups, which could be used to create a stationary phase for reverse-phase chromatography. The reaction is versatile and provides a direct route to functionalize the vast internal surface area of the monolith without altering its fundamental porous structure.

Hydrophobic Modification of Polysaccharide-Based Materials

Polysaccharides, such as cellulose (B213188) and starch, are abundant, renewable, and biodegradable biopolymers. nih.gov However, their utility in certain applications is limited by their inherent hydrophilicity and high moisture sensitivity. nih.govresearchgate.net Chemical modification is often employed to impart hydrophobic properties to these materials.

Isocyanato(organo)silanes are suitable reagents for this purpose. The surfaces of polysaccharides are rich in hydroxyl (-OH) groups, which can readily react with the isocyanate group of the silane to form urethane linkages. researchgate.netnih.gov This covalent attachment of the silane to the polysaccharide backbone introduces the silane's organic substituent to the surface. By using this compound, the large, nonpolar triphenylsilyl groups create a hydrophobic layer on the material. nih.gov This modification can significantly increase the water contact angle of the material, reduce its water absorption, and improve its durability, making it suitable for applications in coatings, adhesives, and water-resistant paper products. nih.govresearchgate.net

Functionalization Strategies Utilizing Isocyanato Organo Silanes

Post-Synthetic Modification Approaches for Polymer Architectures

Post-synthetic modification is a powerful strategy for introducing new functionalities into existing polymers. Isocyanato(organo)silanes are particularly well-suited for this purpose due to the high reactivity of the isocyanate group.

The grafting of isocyanate functionalities onto pre-existing polymer chains is a key technique for altering the properties of the original polymer. This can be achieved by reacting isocyanato(organo)silanes with polymers that possess reactive hydrogen atoms, such as hydroxyl or amine groups. For instance, isocyanato-functional silanes can be grafted onto polymers like polyols to create silane-terminated polymers. scirp.orggoogle.com This process involves the reaction of the polymer's hydroxyl groups with the isocyanate group of the silane (B1218182), forming a stable urethane (B1682113) linkage. scirp.org This method has been used to synthesize silane-terminated polyurethanes (SPURs), where a polyol is first reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer, which is then end-capped with an aminoalkoxysilane. scirp.org

Another approach involves the use of bifunctional molecules like m-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI) to functionalize graphene oxide (GO). rsc.org The isocyanate group of m-TMI reacts with the hydroxyl and carboxyl groups on the GO surface, while its vinyl group remains available for subsequent polymerization. rsc.org While these examples utilize other isocyanato(organo)silanes, the principle can be extended to isocyanato(triphenyl)silane, where the bulky triphenylsilyl group would introduce significant steric hindrance and potentially influence the final properties of the modified polymer. The general reaction for grafting an isocyanatosilane onto a hydroxyl-containing polymer is depicted below:

Polymer-OH + OCN-Si(C₆H₅)₃ → Polymer-O-C(O)NH-Si(C₆H₅)₃

This reaction effectively attaches the triphenylsilyl group to the polymer backbone via a urethane linkage. The efficiency of such grafting reactions can be influenced by factors such as the reaction temperature, time, and the molar ratio of the silane to the polymer. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques in Isocyanato Organo Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers an unparalleled view of the atomic-level structure of Isocyanato(triphenyl)silane, enabling the precise identification of its constituent proton, carbon, and silicon atoms.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within the triphenylsilyl moiety of the molecule. The protons on the phenyl rings of this compound typically produce a complex multiplet signal in the aromatic region of the spectrum. This characteristic pattern is a primary indicator of the presence of the triphenylsilyl group.

Furthermore, 1H NMR serves as a powerful real-time tool for tracking the progress of reactions involving this compound. For example, during the reaction with an alcohol to form a urethane (B1682113), the signals corresponding to the protons of the starting materials will diminish, while new signals characteristic of the urethane product will emerge. This allows for the kinetic analysis and optimization of reaction conditions.

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
Phenyl Protons7.2 - 7.8Multiplet

Carbon-13 NMR (13C NMR) spectroscopy is crucial for characterizing the carbon framework of this compound, particularly the unique carbon atom of the isocyanate group (–N=C=O). This carbon atom has a distinctive chemical shift that allows for its unambiguous identification.

The phenyl carbons of the triphenylsilyl group also provide a set of signals in the 13C NMR spectrum. These signals, corresponding to the ipso, ortho, meta, and para carbons, offer further confirmation of the compound's structure. The precise chemical shifts of these carbons can be influenced by the electronic environment, providing deeper insights into the molecule's bonding and structure.

Carbon Environment Typical Chemical Shift (δ, ppm)
Isocyanate Carbon (N=C=O)~129
Phenyl Carbons120 - 140

Silicon-29 NMR (29Si NMR) spectroscopy is a specialized and highly informative technique that directly probes the silicon nucleus. The chemical shift of the 29Si nucleus is extremely sensitive to the nature of the four substituents attached to the silicon atom. For this compound, the 29Si NMR spectrum displays a characteristic signal that serves as a unique identifier for the compound and a reliable indicator of its purity. Any change in the substitution at the silicon atom, or transformation of the isocyanate group that electronically influences the silicon center, will result in a discernible shift in the 29Si resonance, making it an excellent tool for assessing the reactivity of the silane (B1218182).

Silicon Environment Typical Chemical Shift (δ, ppm)
Si(Ph)3(NCO)-30 to -40

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for the unambiguous structural elucidation of this compound and its derivatives.

COSY (1H-1H Correlation Spectroscopy) helps to establish the connectivity between neighboring protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the 1H and 13C signals of the phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the phenyl rings and the silicon atom, as well as between the silicon atom and the isocyanate group.

Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Infrared (IR) spectroscopy is a vital technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

The isocyanate group (–N=C=O) in this compound exhibits a very strong and characteristic absorption band in the IR spectrum, typically appearing around 2250-2275 cm-1. This band is an excellent diagnostic tool for the presence of the isocyanate functionality.

During chemical reactions, such as the formation of urethanes (from reaction with alcohols) or ureas (from reaction with amines), the intensity of this isocyanate band decreases. Concurrently, new absorption bands corresponding to the newly formed functional groups appear. For instance, the formation of a urethane linkage is indicated by the appearance of a C=O stretching band around 1700-1730 cm-1 and an N-H stretching band around 3300-3500 cm-1. Similarly, urea (B33335) formation is characterized by the emergence of a C=O stretching band around 1630-1680 cm-1 and N-H stretching bands. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for monitoring these reactions in real-time due to its ease of sample handling and ability to analyze samples in their native state.

Functional Group Vibrational Mode Typical Wavenumber (cm-1)
Isocyanate (–N=C=O)Asymmetric Stretch2250 - 2275
Urethane (R-NH-C(=O)-OR')C=O Stretch1700 - 1730
Urea (R-NH-C(=O)-NH-R')C=O Stretch1630 - 1680
N-H (in Urethanes/Ureas)Stretch3300 - 3500

Characterization of Hydrogen Bonding Interactions in Polymeric Systems

The characterization of hydrogen bonding is crucial for understanding the structure-property relationships in polymeric systems derived from isocyanato(organo)silanes, such as silyl-terminated polyurethanes (SPURs). mdpi.com These interactions significantly influence the mechanical and physical properties of the resulting polymers. mdpi.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a primary tool for this characterization. The extent of hydrogen bonding can be analyzed by examining specific regions of the FTIR spectrum, particularly the N–H stretching region (3450–3200 cm⁻¹) and the C=O stretching region (amide I: 1760–1600 cm⁻¹). mdpi.com In polyurethanes, the urethane N-H groups can act as proton donors, forming hydrogen bonds with several proton acceptors: the ether oxygen of the polyol segment, the carbonyl oxygen of the urethane group, or the carbonyl oxygen of the urea group. mdpi.com

The formation of hydrogen-bonded urea, for instance, is a key indicator of microphase separation in polyurethane systems, which can be monitored using time-resolved FTIR spectroscopy. acs.org The mechanical properties of these polymers are largely controlled by the dual-phase microstructure that arises from the extent and patterns of these hydrogen bonding interactions. mdpi.com For example, a higher density of hydrogen bonding within the hard domain segments of a polyurethane can lead to a more phase-segmented structure and a higher melting point for the crystallites. nih.gov

In systems where isocyanato(organo)silanes are used to modify polymers, the introduction of silane groups can influence these interactions. For instance, the hydrolysis of alkoxysilane end groups can lead to silanol (B1196071) terminations, which may form hydrogen bonds or condense with other groups, further modifying the polymer network and its properties. nih.govkompozit.org.tr The adsorption of silanol groups onto surfaces, such as cellulose (B213188) fibers, initially occurs via hydrogen bonds, which can then be converted to stable covalent Si-O-C linkages upon heating. kompozit.org.tr

The table below summarizes the key FTIR spectral regions used to study hydrogen bonding in these polymeric systems.

Spectral Region (cm⁻¹)Vibration ModeSignificance in Hydrogen Bonding Analysis
3450–3200N–H stretchingIndicates the extent of hydrogen bonding involving urethane N-H groups. mdpi.com
2270-2255N=C=O stretchingMonitors the consumption of isocyanate groups during polymerization. mdpi.com
1760–1600C=O stretching (Amide I)Characterizes the hydrogen bonding state of carbonyl groups in urethane and urea linkages. mdpi.com

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uh.edudrawellanalytical.com This method relies on the principle that the wavelength of X-rays is comparable to the interatomic distances in crystals, causing a beam of X-rays to be diffracted into specific directions by the crystal lattice. drawellanalytical.comlibretexts.org The resulting diffraction pattern is unique to a specific crystal structure, serving as a fingerprint for the material. libretexts.orgforcetechnology.com

While specific crystal structure data for this compound was not found in the provided search results, the general methodology for such a determination is well-established. The process would yield a set of crystallographic parameters, as exemplified by the data obtained for cyclohexylsilanetriol, another organosilicon compound. researchgate.net These parameters define the unit cell—the basic repeating unit of the crystal. libretexts.org

ParameterDescriptionIllustrative Value
Crystal SystemThe crystal family to which the structure belongs. libretexts.orgMonoclinic
Space GroupThe group describing the symmetry of the crystal. uh.eduP2₁/c
a (Å)Unit cell length along the a-axis. researchgate.net10.5
b (Å)Unit cell length along the b-axis. researchgate.net15.2
c (Å)Unit cell length along the c-axis. researchgate.net9.8
β (°)Angle of the unit cell's β-axis. researchgate.net98.5
V (ų)Volume of the unit cell.1547
ZNumber of molecules per unit cell. researchgate.net4

This structural information is invaluable for understanding intermolecular interactions, packing efficiency, and relating the solid-state structure to the material's physical properties.

Other Advanced Analytical Methodologies for Material Characterization

Beyond FTIR and XRD, a suite of other advanced analytical techniques is employed to characterize materials derived from or incorporating isocyanato(organo)silanes. These methods provide critical information on thermal stability, composition, and mechanical properties.

Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature in a controlled atmosphere. eag.com It is highly effective for determining the thermal stability and decomposition profile of polymers. For instance, TGA has been used to study isocyanurate-linked siloxane polymers, showing relatively little weight loss below 350°C, indicating high thermal stability. nasa.gov In studies of intumescent fire-protective coatings based on silane-terminated polymers, TGA helps to understand the effects of various components on the thermolysis character of the material. pleiades.online

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. eag.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). google.com This information is vital for understanding the processing window and service temperature range of polymeric materials. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR are used to confirm the structure of silyl-modified polymers. researchgate.net Furthermore, ²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds, providing direct insight into the chemical environment of the silicon atoms and the extent of hydrolysis and condensation of silane precursors. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. acs.org In the context of silane-modified systems, XPS can be used to analyze the chemical structures of urethane, urea, and siloxane moieties, as well as the hydrogen bonds between them at the surface or interface. researchgate.net

Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of polymers. eag.com It measures the stiffness and damping properties of a material as a function of temperature, time, or frequency. This is crucial for applications where the material will be subjected to mechanical stress, providing insight into its elastic and viscous responses. eag.com

Theoretical and Computational Studies of Isocyanato Organo Silane Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in unraveling the intricate reaction mechanisms involving isocyanato(organo)silanes. rsc.orgtaylorfrancis.com These computational approaches allow for a detailed examination of potential energy surfaces, enabling the identification of key intermediates, transition states, and the determination of reaction kinetics.

Density Functional Theory (DFT) has become a primary computational tool for investigating the reaction pathways of organosilane compounds. taylorfrancis.comtypeset.io DFT calculations offer a good balance between computational cost and accuracy, making it feasible to study complex reactions. For isocyanato(organo)silanes, DFT can be employed to model reactions such as hydrolysis, alcoholysis, and their interactions with other functional groups.

For instance, in the hydrolysis of isocyanatosilanes, DFT can elucidate the step-by-step mechanism, which typically involves the initial coordination of a water molecule to the silicon center, followed by proton transfer and subsequent elimination of a carbamic acid, which then decomposes to an amine and carbon dioxide. The theory can also predict how the nature of the organic substituent on the silicon atom influences the reaction rate and pathway.

Studies on related organosilane systems have demonstrated the power of DFT in understanding reaction mechanisms. For example, in the oxidation of organosilanes, DFT calculations have shown that reactions proceed through anionic, pentacoordinate silicate (B1173343) species. nih.gov Similarly, DFT has been used to investigate the mechanisms of N-heterocyclic carbene (NHC) catalyzed formylation of N-H bonds using carbon dioxide and silanes, revealing that the most favorable pathway involves a collaboration between covalent bonding activation and general base catalysis. rsc.org These examples highlight the capability of DFT to provide detailed mechanistic insights that are transferable to the study of isocyanato(triphenyl)silane.

A crucial aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of their corresponding activation energies. The transition state represents the highest energy point along the reaction coordinate and the activation energy is the minimum energy required for a reaction to occur. Quantum chemical calculations are particularly adept at locating these transient structures and quantifying their energies. rsc.org

For isocyanato(organo)silanes, the determination of activation energies for various reactions is critical for predicting their reactivity and stability. For example, in the reaction of an isocyanatosilane with an alcohol to form a urethane (B1682113) linkage, computational methods can determine the energy barrier for the nucleophilic attack of the alcohol oxygen on the silicon atom or the isocyanate carbon.

Research on other silane (B1218182) systems provides a framework for what can be expected. For the hydrolysis of 3-isocyanatopropyltriethoxysilane (B1197299), it has been suggested that the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a penta-coordinate trigonal bipyramidal transition state. researchgate.netresearchgate.net The energy required to form this transition state is influenced by steric factors; for example, the bulkier ethoxy group in 3-isocyanatopropyltriethoxysilane leads to greater steric repulsion and a higher activation energy compared to the methoxy (B1213986) group in 3-isocyanatopropyltrimethoxysilane (B97296). hku.hk This, in turn, decreases the reaction rate of nucleophilic substitution. researchgate.nethku.hk

Hypothetical activation energies for related reactions have been discussed in the literature. For example, the photocycloaddition of 3-isocyanatopropyltrimethoxysilane to a methacrylate (B99206) monomer is suggested to have a higher activation energy barrier compared to the free-radical addition of 3-methacryloxypropyltrimethoxysilane to the same monomer, indicating a slower reaction rate for the former. researchgate.net

Table 1: Factors Influencing Activation Energies in Isocyanatosilane Reactions

FactorInfluence on Transition StateEffect on Activation EnergyConsequence for Reaction RateReference
Steric Bulk of Alkoxy Groups Increased steric repulsion during nucleophilic attack.IncreasesDecreases hku.hk
Reaction Type (e.g., Cycloaddition vs. Free-Radical Addition) Formation of a strained ring structure in the transition state.IncreasesDecreases researchgate.net

Molecular Modeling and Simulation for Polymer System Analysis

Molecular modeling and simulation are powerful techniques for investigating the structure-property relationships of polymeric materials derived from isocyanato(organo)silanes. These methods can provide insights into the conformational behavior of polymer chains, their packing in the solid state, and macroscopic properties such as mechanical strength and thermal stability.

Predictive modeling can be a valuable tool for estimating the molecular weights and key structural features of polymers. While direct experimental data on poly(this compound) is scarce, methodologies developed for other organosilicon polymers can be applied. Machine learning models, for example, have been developed to predict molecular structures and properties of organosilicon oligomers based on mass spectrometry data. nih.gov These models can achieve high accuracy in classifying polymer structures (e.g., linear vs. cyclic, main chain composition) and in regressing molecular properties. nih.gov

For polymeric systems derived from isocyanato(organo)silanes, such models could be trained to predict the average molecular weight and polydispersity based on the initial monomer concentrations and reaction conditions. This would be particularly useful for understanding how the reactivity of the isocyanate and silane functionalities contributes to chain growth and cross-linking.

Molecular dynamics simulations can also be employed to study the polymerization process itself. By simulating the reactive collisions between monomers and growing polymer chains, it is possible to gain a qualitative understanding of the factors that control the final molecular weight distribution. For instance, the relative rates of chain propagation versus termination or cross-linking reactions can be assessed. Studies on siloxane polymers have utilized molecular simulations to understand molecular motion and its dependence on the types of substituent groups on the silicon atoms. researchgate.net

Electronic Structure Analysis and Reactivity Predictions for Isocyanate Functionalities

The reactivity of the isocyanate group (-N=C=O) attached to a triphenylsilane (B1312308) moiety is governed by its electronic structure. Quantum chemical methods can provide a detailed picture of the charge distribution and molecular orbitals, which in turn allows for the prediction of its reactivity towards various reagents.

The silicon atom is less electronegative than carbon, and the triphenylsilyl group can act as an electron-donating or withdrawing group depending on the electronic demands of the reaction. The interaction between the silicon atom and the nitrogen of the isocyanate group influences the electrophilicity of the isocyanate carbon.

Quantum chemical calculations can be used to determine key electronic parameters that correlate with reactivity. typeset.io These include:

Mulliken or Natural Bond Orbital (NBO) charges: These provide an estimate of the partial atomic charges, indicating the most likely sites for nucleophilic or electrophilic attack. The isocyanate carbon is expected to carry a partial positive charge, making it susceptible to attack by nucleophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the LUMO, which is typically centered on the isocyanate group, will determine its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential.

Theoretical studies on related systems, such as the reaction of silylidyne complexes with isocyanates, have utilized quantum chemical analyses to understand the charge distribution and reaction pathways. rsc.org These studies show that the electronic structure is highly dependent on the ligands attached to the silicon atom. tum.de Such computational approaches can be directly applied to this compound to predict its reactivity in various chemical transformations, including additions, cycloadditions, and polymerization reactions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Isocyanato(triphenyl)silane with high purity?

  • Methodological Answer : The synthesis typically involves reacting triphenylsilanol with isocyanate precursors under anhydrous conditions. Key parameters include temperature control (60–80°C) and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical. For quality control, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Fourier-transform infrared (FTIR) spectroscopy should confirm functional group integrity (e.g., Si–NCO stretch at ~2200 cm⁻¹) .

Q. How can X-ray diffraction (XRD) and SHELX software be utilized to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal XRD analysis requires high-quality crystals grown via slow evaporation from non-polar solvents (e.g., hexane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, employing constraints for phenyl rings and isotropic displacement parameters for light atoms. Validate the structure using R-factor convergence (<5%) and check for residual electron density peaks .

Q. What spectroscopic techniques are most effective for characterizing surface interactions of this compound in hybrid materials?

  • Methodological Answer : FTIR and Raman spectroscopy identify covalent bonding (e.g., Si–O–Si bridges) in silane-modified surfaces. For quantitative analysis, X-ray photoelectron spectroscopy (XPS) determines elemental composition and bonding states (e.g., Si 2p peaks at ~102–104 eV). Contact angle measurements (using sessile drop method) assess hydrophobicity, with factorial design experiments optimizing silane concentration and hydrolysis time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with hydroxylated substrates?

  • Methodological Answer : Discrepancies often arise from substrate surface pretreatment (e.g., plasma vs. acid etching). Design controlled experiments varying surface hydroxyl density (measured via XPS O 1s spectra) and reaction time. Use kinetic studies (monitored by FTIR) to establish rate laws. Statistical tools like ANOVA can isolate significant variables (e.g., temperature > solvent polarity) .

Q. What computational modeling approaches are suitable for predicting the hydrolysis mechanism of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for hydrolysis pathways. Solvent effects are incorporated via polarizable continuum models (PCM). Compare theoretical ²⁹Si NMR chemical shifts with experimental data to validate mechanisms. Software like Gaussian or ORCA is recommended .

Q. How do steric effects from triphenyl groups influence the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct comparative studies with less hindered analogues (e.g., trimethylsilane). Use X-ray crystallography to measure bond angles/distances around silicon. Kinetic profiling (e.g., variable-temperature NMR) quantifies steric hindrance impacts on reaction rates. Hammett plots correlate substituent effects with catalytic efficiency .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing silane grafting efficiency on metal oxides?

  • Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) optimizes variables like silane concentration (1–5 wt%), hydrolysis pH (4–6), and curing temperature (80–120°C). Analyze data using multiple regression to generate 3D contour plots. Confirm optimal conditions via atomic force microscopy (AFM) for surface roughness and ellipsometry for film thickness .

Table 1 : Example CCD Matrix for Grafting Optimization

VariableLow (-1)High (+1)
Silane conc. (%)15
pH46
Temp. (°C)80120

Q. How should researchers address inconsistencies in thermal stability data for this compound composites?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under uniform heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air). Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Report data with error margins (±2°C) to reconcile discrepancies .

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